4-(4-chloro-2-methylphenoxy)-N-(pyrimidin-2-yl)butanamide
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Overview
Description
4-(4-chloro-2-methylphenoxy)-N-(pyrimidin-2-yl)butanamide is an organic compound that belongs to the class of phenoxyalkylamides This compound is characterized by the presence of a chlorinated phenoxy group, a pyrimidinyl group, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(pyrimidin-2-yl)butanamide typically involves the following steps:
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Formation of the Phenoxy Intermediate: : The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate. This reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
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Coupling with Pyrimidinyl Group: : The phenoxy intermediate is then reacted with a pyrimidinyl derivative under suitable conditions. This step often requires the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
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Formation of Butanamide Chain: : The final step involves the introduction of the butanamide chain through an amide bond formation reaction. This can be achieved by reacting the intermediate with butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-chloro-2-methylphenoxy)-N-(pyrimidin-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
4-(4-chloro-2-methylphenoxy)-N-(pyrimidin-2-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(pyrimidin-2-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-chloro-2-methylphenoxy)-N-(pyrimidin-2-yl)propanamide: Similar structure with a propanamide chain instead of butanamide.
4-(4-chloro-2-methylphenoxy)-N-(pyrimidin-2-yl)ethanamide: Similar structure with an ethanamide chain instead of butanamide.
4-(4-chloro-2-methylphenoxy)-N-(pyrimidin-2-yl)methanamide: Similar structure with a methanamide chain instead of butanamide.
Uniqueness
4-(4-chloro-2-methylphenoxy)-N-(pyrimidin-2-yl)butanamide is unique due to its specific combination of functional groups and chain length, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various scientific and industrial applications to achieve desired outcomes.
Properties
Molecular Formula |
C15H16ClN3O2 |
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Molecular Weight |
305.76 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-N-pyrimidin-2-ylbutanamide |
InChI |
InChI=1S/C15H16ClN3O2/c1-11-10-12(16)5-6-13(11)21-9-2-4-14(20)19-15-17-7-3-8-18-15/h3,5-8,10H,2,4,9H2,1H3,(H,17,18,19,20) |
InChI Key |
RWIUSRSYMFSJPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=NC=CC=N2 |
Origin of Product |
United States |
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